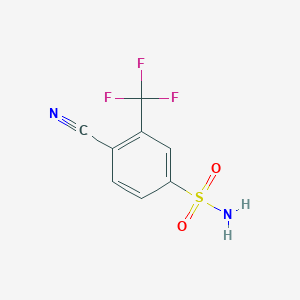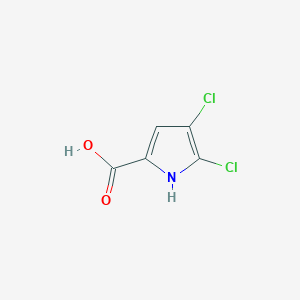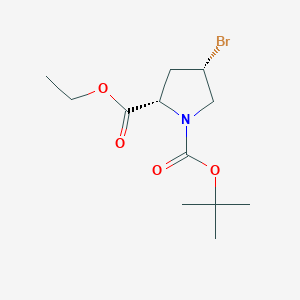
Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride
Descripción general
Descripción
“Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride” is a chemical compound with the molecular formula C6H11NO2.ClH . It has a molecular weight of 165.62 . It is stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride” is 1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride” is a powder . It has a molecular weight of 165.62 . It is stored under an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Potential Antidepressant Activity
Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride has been evaluated for its potential as an antidepressant. A series of derivatives of this compound demonstrated significant antidepressant activity in animal tests. One derivative, midalcipran, showed promise due to its pharmacological profile and lack of side effects, advancing to phase III clinical evaluation (Bonnaud et al., 1987).
Applications in Ethylene Biosynthesis
This compound is related to 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which has been synthesized as an analogue of a precursor to ethylene, a plant growth hormone. This analogue is used in affinity purification techniques and in generating antibodies (Pirrung et al., 1989).
Synthesis of Chiral Cyclopropane Units
The synthesis of chiral cyclopropane units like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes has been achieved. These compounds, as conformationally restricted analogues of histamine, can be valuable in studying the conformational aspects of biologically active compounds (Kazuta et al., 2002).
Analogues of GABA
The synthesis of cis- and trans-2-(aminomethyl) cyclopropanecarboxylic acid, analogues of GABA (Gamma-Aminobutyric Acid), has been explored. The trans isomer showed potent activity as a depressant of spinal neuron firing in cats and was studied for its interaction with GABA uptake and aminotransferase activity (Allan et al., 1980).
Synthesis of Novel Amino Acids
This compound is a precursor in the synthesis of novel amino acids. Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, for instance, has been used to synthesize new cyclopropyl-containing amino acids (Limbach et al., 2009).
Inhibitory Effect on Ethylene Production
Derivatives of this compound have been studied for their inhibitory effect on ethylene production in plants. For example, cyclopropane-1,1-dicarboxylic acid showed an inhibitory effect on wound ethylene produced by fruit discs (Dourtoglou et al., 2000).
Safety And Hazards
The safety information for “Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
methyl 2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMAQOHBCUYYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)

![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)









![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)
